molecular formula C11H13ClO3 B1330309 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one CAS No. 4693-38-3

3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one

Cat. No.: B1330309
CAS No.: 4693-38-3
M. Wt: 228.67 g/mol
InChI Key: GLABCVXPGIHMGU-UHFFFAOYSA-N
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Description

3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one is an organic compound with the molecular formula C11H13ClO3 It is characterized by the presence of a chloro group attached to a propanone backbone, which is further substituted with a 3,4-dimethoxyphenyl group

Scientific Research Applications

3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one has several applications in scientific research:

Safety and Hazards

3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one is classified as a dangerous substance. It has hazard statements H301, H311, H331, and H341 . Precautionary measures include P201, P202, P261, P264, P270, P271, P280, P302+P352, P304+P340, P308+P313, P310, P330, P361, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 1,2-dimethoxybenzene with 3-chloropropionyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and distillation to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-chloro-1-(3,4-dimethoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The chloro group and the ketone functionality play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-(4-methoxyphenyl)propan-1-one
  • 2-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one
  • 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one

Uniqueness

3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one is unique due to the presence of both chloro and 3,4-dimethoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-1-(3,4-dimethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-14-10-4-3-8(7-11(10)15-2)9(13)5-6-12/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLABCVXPGIHMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90288411
Record name 3-chloro-1-(3,4-dimethoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4693-38-3
Record name 4693-38-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55772
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-1-(3,4-dimethoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Further, Patent Document 2 discloses that 3-chloropropionyl chloride was reacted with 1,2-dimethoxybenzene in the presence of aluminum chloride to produce 3-chloro-3′,4′-dimethoxypropiophenone in situ. To the reaction mixture concentrated sulfuric acid was added and the reaction was allowed to proceed at 70° C. The resulting product was then purified by silica gel column chromatography to give 5,6-dimethoxy-1-indanone with a yield of 40%. However, silica gel chromatography as used in the above method is a cumbersome method, and further, a problem of the above method is low yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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